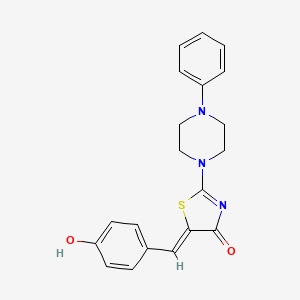
5-(4-hydroxybenzylidene)-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one
Übersicht
Beschreibung
5-(4-hydroxybenzylidene)-2-(4-phenyl-1-piperazinyl)-1,3-thiazol-4(5H)-one, commonly known as HBPT, is a thiazolone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HBPT has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antiviral effects.
Wirkmechanismus
The exact mechanism of action of HBPT is not fully understood. However, it has been suggested that HBPT exerts its antitumor activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9. HBPT has also been found to inhibit the PI3K/Akt signaling pathway, which plays a crucial role in cancer cell proliferation and survival. Furthermore, HBPT has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
HBPT has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. Additionally, HBPT has been found to possess antioxidant properties, which may contribute to its anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of HBPT is its potent antitumor activity against various cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of HBPT is its poor solubility in water, which may affect its bioavailability and limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research and development of HBPT. One potential direction is the modification of the chemical structure of HBPT to improve its solubility and bioavailability. Another direction is the investigation of the synergistic effects of HBPT with other anticancer drugs. Furthermore, the potential use of HBPT in combination with immunotherapy for the treatment of cancer warrants further investigation. Additionally, the antiviral activity of HBPT against the influenza virus may also be explored further for the development of new antiviral drugs.
Wissenschaftliche Forschungsanwendungen
HBPT has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. HBPT has also been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, HBPT has been found to possess antiviral activity against the influenza virus.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-2-(4-phenylpiperazin-1-yl)-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c24-17-8-6-15(7-9-17)14-18-19(25)21-20(26-18)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14,24H,10-13H2/b18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFWFLPFGHSSGI-JXAWBTAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)C(=CC4=CC=C(C=C4)O)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=O)/C(=C/C4=CC=C(C=C4)O)/S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4671828.png)
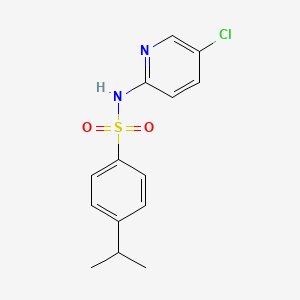
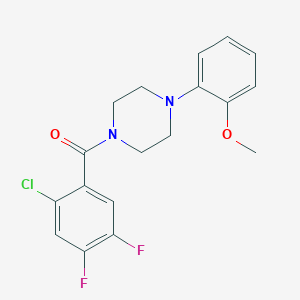
![N-isobutyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4671847.png)
![N,N,4-trimethyl-2-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B4671850.png)

![ethyl 5-acetyl-4-methyl-2-({[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4671861.png)
![(4-{[(4-bromophenoxy)acetyl]amino}phenoxy)acetic acid](/img/structure/B4671874.png)
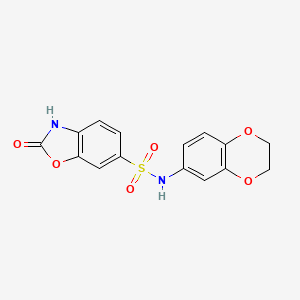
![5-{2-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4671885.png)
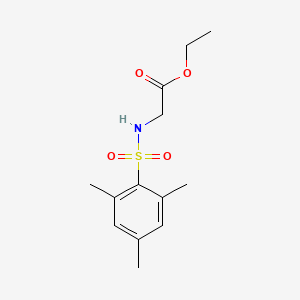
![N-(4-bromo-2-chlorophenyl)-N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4671892.png)
![1-[(4-benzyl-1-piperazinyl)carbonyl]-4,7,7-trimethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B4671900.png)
![N-(4-acetylphenyl)-2-[(3-ethyl-4-oxo-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-2-yl)thio]acetamide](/img/structure/B4671916.png)